

# 2,4-dibromo-3-(difluoromethoxy)benzoic acid chemical properties

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## Compound of Interest

Compound Name: 2,4-dibromo-3-(difluoromethoxy)benzoic Acid

Cat. No.: B1586431

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An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of **2,4-dibromo-3-(difluoromethoxy)benzoic acid**

## Executive Summary

**2,4-dibromo-3-(difluoromethoxy)benzoic acid** (CAS No. 223595-2-6) is a highly functionalized aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring a dibrominated benzene ring, a strongly acidic carboxyl group, and a strategically placed difluoromethoxy moiety, provides a versatile platform for the synthesis of complex target molecules. The difluoromethoxy group, in particular, is a valuable substituent in modern drug design, offering a unique combination of electronic properties, metabolic stability, and the capacity for hydrogen bond donation.<sup>[1]</sup> This guide provides a comprehensive analysis of the compound's known physicochemical properties, predicted spectroscopic characteristics, plausible synthetic routes, and key reactivity patterns, offering field-proven insights for researchers and drug development professionals.

## Core Molecular Structure and Physicochemical Properties

**2,4-dibromo-3-(difluoromethoxy)benzoic acid** is a solid organic compound characterized by a benzoic acid core substituted with two bromine atoms at the ortho and para positions relative

to the carboxyl group, and a difluoromethoxy (-OCF<sub>2</sub>H) group at the meta position.<sup>[2]</sup> This substitution pattern governs its chemical behavior and physical properties.

## Key Physicochemical Data

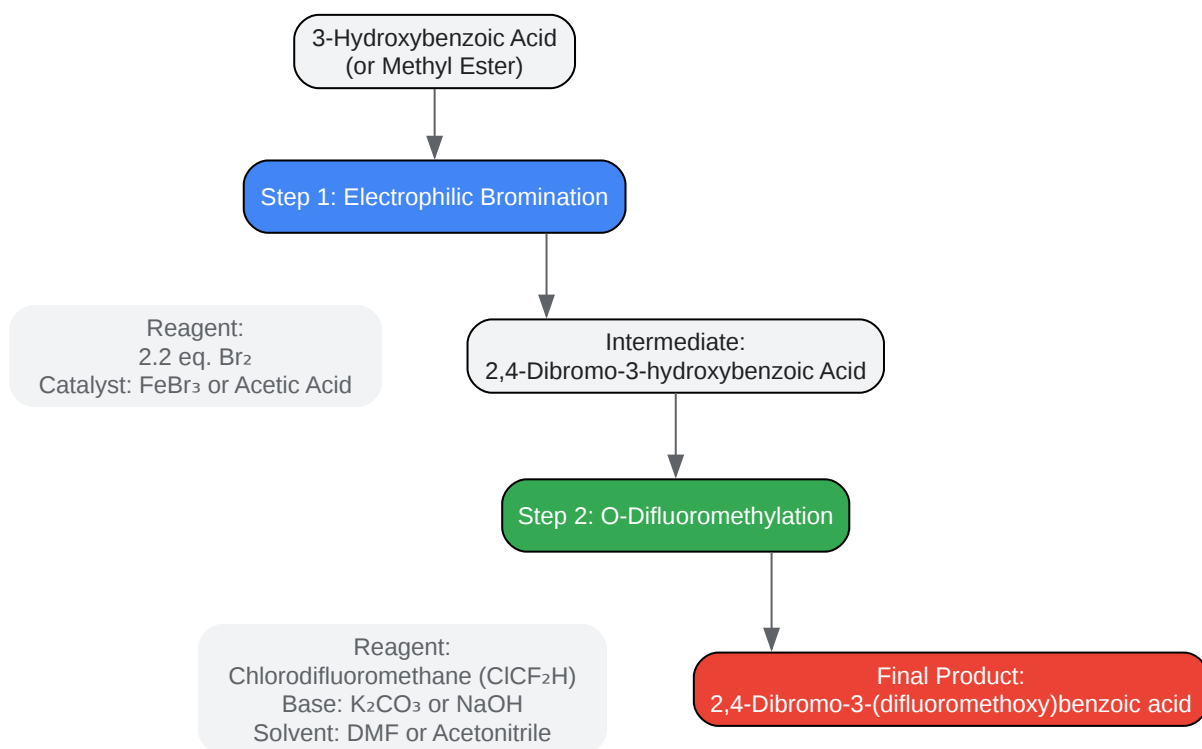
The empirical and predicted properties of the compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source(s)
CAS Number	223595-28-6	<sup>[3]</sup> <sup>[4]</sup>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> Br <sub>2</sub> F <sub>2</sub> O <sub>3</sub>	<sup>[3]</sup> <sup>[5]</sup> <sup>[6]</sup>
Molecular Weight	345.92 g/mol	<sup>[3]</sup> <sup>[4]</sup> <sup>[6]</sup>
Boiling Point	356.9 ± 42.0 °C (Predicted) at 760 mmHg	<sup>[5]</sup> <sup>[6]</sup> <sup>[7]</sup>
Density	2.039 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[5]</sup> <sup>[6]</sup>
Acidity (pKa)	2.31 ± 0.10 (Predicted)	<sup>[6]</sup>
Lipophilicity (XLogP3)	3.51	<sup>[5]</sup>

The predicted pKa of 2.31 indicates that this compound is a significantly stronger acid than benzoic acid (pKa ≈ 4.20).<sup>[6]</sup><sup>[8]</sup> This enhanced acidity is a direct consequence of the powerful electron-withdrawing inductive effects of the two bromine atoms and the difluoromethoxy group, which stabilize the resulting carboxylate anion.<sup>[8]</sup>

## Spectroscopic and Structural Analysis

While experimental spectra for this specific molecule are not widely published, a detailed analysis based on its structure allows for the reliable prediction of its key spectroscopic features.



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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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